4-(furan-2-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
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Overview
Description
The compound is a complex organic molecule that likely contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a benzoxazine ring (a type of oxazine ring fused to a benzene ring), and carboxylic acid groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, furan platform chemicals can be synthesized from biomass, specifically from furfural and 5-hydroxy-methylfurfural . Additionally, furan-2-carboxylic acid derivatives have been synthesized from furan-2-carboxylic acid and various amino acids .Scientific Research Applications
Biomass Conversion and Biorefinery
Furan derivatives, such as 4-(furan-2-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid , are pivotal in the conversion of biomass into valuable chemicals. They serve as intermediates in the synthesis of bio-based materials, offering a sustainable alternative to petroleum-based products . The application in biorefineries includes the transformation of furan compounds into fuels, solvents, and various chemical feedstocks.
Pharmaceutical Research
In pharmaceuticals, furan-based compounds are explored for their potential medicinal properties. The furan moiety is a common feature in molecules with diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties . Research into 4-(furan-2-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid could lead to the development of new therapeutic agents.
Hypoxia-Inducible Factor Activation
This compound has been studied for its ability to activate Hypoxia-Inducible Factor (HIF), which plays a crucial role in cellular response to low oxygen levels. Derivatives of furan-2-carbonyl amino acids can inhibit the Factor Inhibiting HIF-1, potentially leading to the development of treatments for conditions related to hypoxia .
Antioxidant and Anticancer Activity
Furan derivatives are investigated for their antioxidant properties, which are essential in combating oxidative stress-related diseases. Some studies suggest that certain furan-based compounds exhibit significant anticancer activities, making them promising candidates for cancer treatment research .
Future Directions
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known for their remarkable therapeutic efficacy . This has inspired medicinal chemists to create numerous innovative antibacterial agents .
Biochemical Pathways
Furan derivatives can be made through numerous methods and have numerous structural reactions . This offers a wide range of prospects in the field of organic chemistry and medicinal chemistry .
Result of Action
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
properties
IUPAC Name |
4-(furan-2-carbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-13(11-6-3-7-19-11)15-8-12(14(17)18)20-10-5-2-1-4-9(10)15/h1-7,12H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJMTZMBKZJJGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1C(=O)C3=CC=CO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(furan-2-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |
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